(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a type of aromatic heterocycle. It also contains an acetamido group and a methoxyethyl group attached to the benzothiazole ring, and a dichlorobenzamide group attached via a double bond .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole ring, acetamido group, and dichlorobenzamide group in this compound would likely make it relatively polar and capable of forming hydrogen bonds .Scientific Research Applications
Type II Diabetes Treatment
This compound has been researched for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery. Derivatives of this compound have shown promise in inhibiting PTP1B, which could lead to new treatments for Type II diabetes.
Glycosylation Reactions
The compound’s derivatives are used in glycosylation reactions to synthesize complex carbohydrates . These reactions are fundamental in the creation of glycoconjugates, which are essential for various biological processes, including cell-cell recognition and the immune response.
Antitumor Properties
Some derivatives of this compound have been found to have antitumor properties, particularly in the treatment of lung, breast, and ovarian cancer . This is due to their ability to interfere with the proliferation of cancer cells.
Aromatase Inhibition
The compound has shown significant aromatase inhibitory activity, which is beneficial in the treatment of hormone-sensitive cancers . Aromatase inhibitors are used to decrease the amount of estrogen in the body and slow or stop the growth of these cancers.
Siderophore-Mediated Drug Delivery
There is potential for this compound to be used in siderophore-mediated drug delivery systems . Siderophores are molecules that bind and transport iron into cells, and they can be harnessed to deliver drugs specifically to target cells, such as bacteria or cancer cells.
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Derivatives of this compound have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This application is relevant in the development of treatments for depression and anxiety disorders.
Leukotriene C4 Antagonism
The compound has been associated with leukotriene C4 (LTC4) antagonism . LTC4 antagonists have a protective effect on gastric lesions and are used in the treatment of asthma and allergic rhinitis.
Trypanosoma Brucei Inhibition
Research has indicated that certain 1,3,5-triazine substituted polyamines, which can be synthesized from derivatives of this compound, show activity against Trypanosoma brucei . This organism is responsible for Human African Trypanosomiasis, also known as sleeping sickness.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity . This inhibition can lead to enhanced insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes . The compound binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and glucose tolerance, which are often impaired in Type II diabetes .
Result of Action
The result of the compound’s action is improved insulin and leptin signaling, which can lead to better glucose homeostasis and energy balance . This can help in the management of Type II diabetes . The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent in which the compound is dissolved can affect its hydrogen bond dynamics and proton transfer . .
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-11(25)22-13-4-6-16-17(10-13)28-19(24(16)7-8-27-2)23-18(26)14-5-3-12(20)9-15(14)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOKJFBCKGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide |
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